2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Chitinase Inhibition Antifungal Target Engagement

2-(1-(1H-Pyrrol-1-yl)cyclohexyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic, small-molecule acetamide derivative that integrates a 1,3,4-thiadiazole ring, a pyrrole moiety, and a cyclohexyl group. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore associated with anticancer, antitubercular, and antimicrobial activities.

Molecular Formula C15H20N4OS
Molecular Weight 304.4 g/mol
Cat. No. B12181832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Molecular FormulaC15H20N4OS
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)NC(=O)CC2(CCCCC2)N3C=CC=C3
InChIInChI=1S/C15H20N4OS/c1-12-17-18-14(21-12)16-13(20)11-15(7-3-2-4-8-15)19-9-5-6-10-19/h5-6,9-10H,2-4,7-8,11H2,1H3,(H,16,18,20)
InChIKeyQHGHGKVNODUJBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-(1H-Pyrrol-1-yl)cyclohexyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide – Compound Identity and Selection Rationale


2-(1-(1H-Pyrrol-1-yl)cyclohexyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic, small-molecule acetamide derivative that integrates a 1,3,4-thiadiazole ring, a pyrrole moiety, and a cyclohexyl group . The 1,3,4-thiadiazole scaffold is a well-established pharmacophore associated with anticancer, antitubercular, and antimicrobial activities [1]. The combination of these three structural elements in a single molecule confers a profile that is distinct from simpler thiadiazole acetamides, making direct substitution with generic analogs scientifically unsound.

Why 2-(1-(1H-Pyrrol-1-yl)cyclohexyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Cannot Be Replaced by Off-the-Shelf Thiadiazole Analogs


Thiadiazole-containing acetamides are not functionally interchangeable. The target compound's cyclohexyl group provides conformational flexibility and enhanced hydrophobic contact surface area absent in planar phenyl analogs [1]. The pyrrole moiety contributes electron-rich character that modulates binding affinity, while the 5-methyl substituent on the thiadiazole ring influences metabolic stability and target selectivity. Substituting with a simple N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (IC50 = 1,000 µM against Aspergillus fumigatus ChiA1 [2]) forfeits the pyrrole-cyclohexyl pharmacophore, potentially resulting in a >100-fold loss in target engagement. Similarly, replacing the thiadiazole with a thiazole ring alters H-bonding capacity and pKa, which can profoundly affect both potency and ADME properties [3].

Quantitative Differentiation of 2-(1-(1H-Pyrrol-1-yl)cyclohexyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Against Closest Analogs


Target Engagement: Projected >100× Potency Gain Over the Simplest Thiadiazole Acetamide Core

The simplest analog, N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, exhibits an IC50 of 1,000 µM against Aspergillus fumigatus ChiA1 chitinase [1]. This unadorned acetamide lacks the pyrrole-cyclohexyl pharmacophore present in the target compound. In the pyrrolyl thiadiazole class, the addition of hydrophobic aryl groups has been shown to improve antimycobacterial activity by >10-fold (Joshi et al., 2015) [2]. Based on this class-level SAR, the target compound is projected to achieve an IC50 at least 100-fold lower (i.e., <10 µM) against comparable enzyme targets, although direct head-to-head experimental data are not yet published.

Chitinase Inhibition Antifungal Target Engagement

Anticancer Cytotoxicity: 1,3,4-Thiadiazole Acetamide Class Demonstrates Low-Micromolar IC50 Against MCF-7 and A549

A structurally related 1,3,4-thiadiazole acetamide (compound 4y) demonstrated IC50 values of 0.084 ± 0.020 mmol L⁻¹ (84 µM) against MCF-7 breast cancer cells and 0.034 ± 0.008 mmol L⁻¹ (34 µM) against A549 lung cancer cells, with selectivity over NIH3T3 non-cancer fibroblasts [1]. While compound 4y contains a thioether linkage not present in the target compound, both share the critical N-(1,3,4-thiadiazol-2-yl)acetamide backbone. The target compound's additional cyclohexyl-pyrrole motif is expected to enhance lipophilicity and target engagement relative to 4y, though direct comparative data are unavailable.

Anticancer Cytotoxicity Thiadiazole

Thiadiazole vs. Thiazole Heterocycle: Enhanced H-Bonding Capacity and Metabolic Stability

The closest heterocycle-swapped analog, 2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(thiazol-2-yl)acetamide (CAS 1435981-11-5), replaces the thiadiazole ring (two nitrogens, one sulfur) with a thiazole (one nitrogen, one sulfur) . This substitution eliminates one H-bond acceptor and increases the pKa of the ring by approximately 1.5–2.0 units [1]. The thiadiazole's additional nitrogen enhances aqueous solubility at physiological pH and provides an extra site for target H-bond interactions. Medicinal chemistry precedent indicates that 1,3,4-thiadiazoles generally exhibit superior metabolic stability compared to thiazoles because the electron-withdrawing effect of the second nitrogen reduces susceptibility to oxidative metabolism [2].

Metabolic Stability ADME Bioisosterism

Cyclohexyl vs. Phenyl Substituent: Altered Lipophilicity and Conformational Entropy

The analog N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide (CAS 1286695-29-1) substitutes a phenyl ring for the cyclohexyl group . Based on the Hansch π constants, a cyclohexyl group (π = 2.51) contributes approximately 0.38 logP units more lipophilicity than a phenyl ring (π = 2.13) [1]. In thiadiazole-containing antitubercular series, larger hydrophobic substituents have been associated with a ≥2-fold improvement in minimum inhibitory concentration (MIC) [2]. The cyclohexyl group additionally provides greater conformational flexibility, which can facilitate induced-fit binding to malleable protein pockets.

Lipophilicity Conformational Flexibility SAR

5-Methyl Substituent on Thiadiazole: Optimal Balance Between Potency and Metabolic Clearance

Analogs with larger 5-substituents on the thiadiazole ring, such as 5-cyclopropyl (CAS available from BenchChem) and 5-tetrahydrofuran-2-yl , increase steric bulk which can be beneficial for potency but often at the cost of higher metabolic clearance. The 5-methyl group (CH₃) provides a minimal steric footprint while avoiding the oxidative metabolic liabilities associated with larger alkyl groups (e.g., ω-oxidation of cyclopropyl or O-dealkylation of tetrahydrofuran). In general ADME practice, a methyl substituent is metabolized primarily via CYP-mediated hydroxylation, a pathway that is well-characterized and predictable, whereas cyclopropyl and tetrahydrofuran rings can generate reactive intermediates [1].

Structure-Activity Relationship Metabolic Stability CYP Liability

Optimal Use Cases for 2-(1-(1H-Pyrrol-1-yl)cyclohexyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide in Drug Discovery


Antifungal Lead Identification Targeting Chitinase Enzymes

The compound's projected sub-10 µM potency against fungal chitinase (Section 3, Evidence Item 1) positions it as a starting point for antifungal lead optimization. The 1,3,4-thiadiazole ring provides two H-bond acceptors capable of interacting with conserved active-site residues, while the cyclohexyl-pyrrole group engages a hydrophobic sub-pocket. Procurement should prioritize the target compound over the simple N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, which lacks sufficient potency for hit-to-lead progression [1].

Anticancer Screening Against MCF-7 and A549 Tumor Models

Given the established anticancer activity of 1,3,4-thiadiazole acetamides (IC50 = 34–84 µM against MCF-7 and A549; Section 3, Evidence Item 2), this compound is suitable for inclusion in a focused library for cytotoxicity screening. The cyclohexyl substituent is expected to enhance cell permeability relative to phenyl analogs, potentially improving intracellular target engagement. Comparative testing against the phenyl analog (CAS 1286695-29-1) is recommended to quantify the cyclohexyl advantage [2].

Metabolic Stability Benchmarking in Lead Optimization Programs

The 5-methyl substituent (Section 3, Evidence Item 5) provides a favorable metabolic profile compared to 5-cyclopropyl and 5-THF analogs. Researchers conducting microsomal stability assays should include the target compound as a comparator when evaluating metabolic liabilities of bulkier thiadiazole derivatives. The well-characterized CYP-mediated methyl hydroxylation pathway simplifies metabolite identification and reduces the risk of idiosyncratic toxicity [3].

Antitubercular Drug Discovery Targeting InhA (Enoyl-ACP Reductase)

The pyrrolyl thiadiazole class has demonstrated InhA inhibitory activity (Joshi et al., 2015), and the target compound's hydrophobic cyclohexyl group aligns with the SAR trend that bulky substituents enhance antitubercular potency (Section 3, Evidence Item 4). The compound is appropriate for in vitro screening against Mycobacterium tuberculosis H37Rv using the microplate Alamar blue assay (MABA), with the thiazole analog (CAS 1435981-11-5) serving as a negative control for thiadiazole-specific activity [4].

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